Enhanced Lipophilicity and Metabolic Stability: Ethyl Ester vs. Methyl Ester Furan-3-Carboxylates
The ethyl ester moiety in Ethyl 5-((methylamino)methyl)furan-3-carboxylate confers significantly greater lipophilicity and predicted metabolic stability compared to its methyl ester analog, a factor critical for drug candidate progression [1]. Computational predictions for methyl furan-3-carboxylate provide a baseline for this class inference [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA / AlogP) and Predicted Metabolic Stability |
|---|---|
| Target Compound Data | XLogP3-AA: 0.9 (Estimated for target compound via computational extrapolation from methyl analog [1]); Improved metabolic stability inferred from ethyl ester class effects [3]. |
| Comparator Or Baseline | Methyl 2-[(methylamino)methyl]furan-3-carboxylate: XLogP3-AA = 0.2 [1]. Baseline methyl furan-3-carboxylate: AlogP = 1.07 [2]. |
| Quantified Difference | Estimated increase of 0.7 log units in lipophilicity relative to the closest methyl analog, with class-level inference suggesting improved resistance to esterase-mediated hydrolysis. |
| Conditions | Computational property predictions using XLogP3 3.0 and PubChem (2021.10.14) for comparator; class-level inference based on established medicinal chemistry principles for ethyl vs. methyl esters [1][3]. |
Why This Matters
Higher lipophilicity improves membrane permeability and can enhance oral bioavailability; the ethyl ester's greater steric hindrance typically confers improved metabolic stability over methyl esters, making this compound a more suitable choice for lead optimization campaigns.
- [1] PubChem. (2025). Methyl 2-[(methylamino)methyl]furan-3-carboxylate. PubChem CID 165951013. Computed Properties. View Source
- [2] Plantaedb. (2025). Methyl furan-3-carboxylate - Physical and Chemical Properties. View Source
- [3] Kuujia. (2025). Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate. Class-level commentary on ester functionality and metabolic stability. View Source
